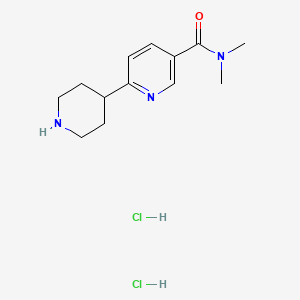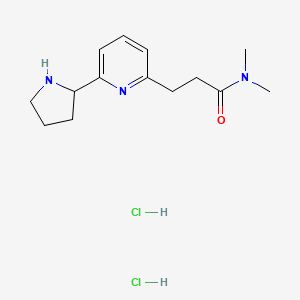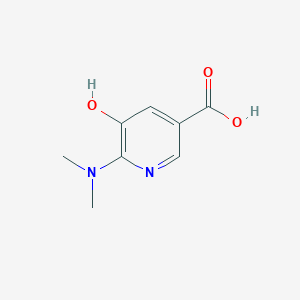
2-(1-Cyclopropanecarbonylpiperidin-4-yl)ethan-1-ol
説明
2-(1-Cyclopropanecarbonylpiperidin-4-yl)ethan-1-ol, or 2-CPCPE, is a cyclopropane derivative of piperidine. It is a colorless, water-soluble organic compound that has a wide range of applications in chemical synthesis and scientific research. 2-CPCPE is a versatile compound that can be used as a reagent in organic synthesis, as a ligand for catalytic reactions, and as a substrate for enzymatic reactions. It has been used in the synthesis of a variety of organic compounds, including amines, alcohols, and carboxylic acids. Additionally, 2-CPCPE has been studied for its biochemical and physiological effects and its potential applications in scientific research.
科学的研究の応用
2-CPCPE has a wide range of applications in scientific research. It has been used as a ligand for catalytic reactions, as a substrate for enzymatic reactions, and as a reagent in organic synthesis. Additionally, 2-CPCPE has been studied for its biochemical and physiological effects. It has been used to study the binding of proteins to DNA and the regulation of gene expression. It has also been used to study the effects of hormones on the regulation of gene expression. Additionally, 2-CPCPE has been used to study the effects of drugs on the regulation of gene expression.
作用機序
2-CPCPE is a cyclopropane derivative of piperidine that can bind to proteins and DNA. It can interact with DNA by forming hydrogen bonds and Van der Waals forces with the bases of the DNA strands. These interactions can lead to the formation of DNA-protein complexes, which can then regulate gene expression. Additionally, 2-CPCPE can interact with proteins by forming hydrogen bonds and Van der Waals forces with the amino acid side chains of the proteins. These interactions can lead to the formation of protein-protein complexes, which can then regulate gene expression.
Biochemical and Physiological Effects
2-CPCPE has been studied for its biochemical and physiological effects. It has been found to have an inhibitory effect on the binding of proteins to DNA, which can lead to the regulation of gene expression. Additionally, 2-CPCPE has been found to have an inhibitory effect on the activity of certain enzymes, which can lead to the regulation of metabolic pathways. Furthermore, 2-CPCPE has been found to have an inhibitory effect on the activity of certain hormones, which can lead to the regulation of physiological processes.
実験室実験の利点と制限
The use of 2-CPCPE in laboratory experiments has a number of advantages and limitations. One advantage of using 2-CPCPE is that it is a water-soluble compound, which makes it easier to handle and work with in the laboratory. Additionally, 2-CPCPE is a versatile compound that can be used as a reagent in organic synthesis, as a ligand for catalytic reactions, and as a substrate for enzymatic reactions. However, it is important to note that 2-CPCPE can be toxic if not handled properly.
将来の方向性
In the future, 2-CPCPE may be used to study the effects of drugs on the regulation of gene expression. Additionally, 2-CPCPE may be used to study the effects of environmental factors on the regulation of gene expression. Furthermore, 2-CPCPE may be used to study the effects of hormones on the regulation of gene expression. Finally, 2-CPCPE may be used to study the effects of other compounds on the regulation of gene expression.
特性
IUPAC Name |
cyclopropyl-[4-(2-hydroxyethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-8-5-9-3-6-12(7-4-9)11(14)10-1-2-10/h9-10,13H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQKAVPVZGJMHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



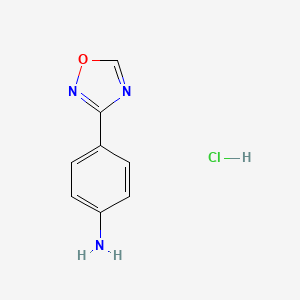
![8-Methylimidazo[1,2-a]pyridin-6-amine hydrochloride](/img/structure/B1435026.png)


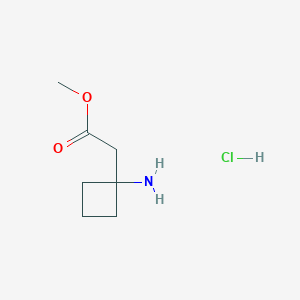
![3',3'-Difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]](/img/structure/B1435032.png)
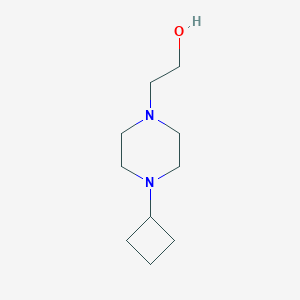
![6-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1435035.png)
![7,12-Dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-one](/img/structure/B1435038.png)
![2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] hydrochloride](/img/structure/B1435039.png)

